An In-depth Technical Guide to the Chemical Properties of 3-N-Fmoc-aminomethyl piperidine
An In-depth Technical Guide to the Chemical Properties of 3-N-Fmoc-aminomethyl piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-N-(9-Fluorenylmethoxycarbonyl)-aminomethyl piperidine. This compound is a key building block for researchers, scientists, and drug development professionals, particularly in the field of peptide synthesis and medicinal chemistry. This document outlines its physicochemical characteristics, reactivity, and detailed experimental protocols for its use.
Core Chemical Properties
Table 1: Physicochemical Properties of 3-(Aminomethyl)piperidine
| Property | Value | Reference |
| CAS Number | 23099-21-0 | [1][2] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost clear liquid or white solid | [1][2] |
| Boiling Point | 89 °C @ 18 mmHg | [1][2][3] |
| Density | 0.9 g/cm³ ± 0.1 | [1] |
| Flash Point | 77 °C | [1][3] |
| Refractive Index | 1.457 | [1] |
| Vapor Pressure | 1.07 mmHg at 25°C | [1] |
Table 2: Physicochemical Properties of 3-N-Fmoc-aminomethyl piperidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 1159826-46-6 | [4] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [4] |
| Molecular Weight | 372.88 g/mol | [4] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 3-N-Fmoc-aminomethyl piperidine are not widely published. However, data for the parent compound, piperidine, and related structures can provide insights into the expected spectral features.
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¹H NMR: The proton NMR spectrum of piperidine shows characteristic signals for the methylene protons of the heterocyclic ring.[5][6] For 3-N-Fmoc-aminomethyl piperidine, one would expect to see additional signals corresponding to the aminomethyl group, the piperidine ring protons, and the characteristic aromatic protons of the Fmoc group.
-
¹³C NMR: The carbon NMR spectrum of piperidine has been well-documented.[7][8] The introduction of the aminomethyl and Fmoc groups in 3-N-Fmoc-aminomethyl piperidine would lead to additional resonances and shifts in the signals of the piperidine ring carbons.
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Mass Spectrometry: The mass spectrum of piperidine shows a molecular ion peak corresponding to its molecular weight.[9][10] For 3-N-Fmoc-aminomethyl piperidine, the mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the piperidine ring and the Fmoc group.
Reactivity and Stability
The chemical reactivity of 3-N-Fmoc-aminomethyl piperidine is primarily governed by the Fmoc protecting group. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, a property that is central to its use in SPPS.[11] The deprotection occurs via a β-elimination mechanism in the presence of a secondary amine, most commonly piperidine.[11]
Application in Solid-Phase Peptide Synthesis (SPPS)
3-N-Fmoc-aminomethyl piperidine and its derivatives are utilized in SPPS to introduce a piperidine moiety into a peptide sequence. The primary application of piperidine itself in SPPS is as a reagent for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][12]
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol describes the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide using a solution of piperidine in N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF within the synthesis vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Allow the reaction to proceed for a specified time (typically 1-10 minutes), with agitation.[5][12]
-
Drain the piperidine solution. A second treatment with the piperidine solution is often performed to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involving piperidine in SPPS.
Conclusion
3-N-Fmoc-aminomethyl piperidine is a valuable reagent in synthetic organic chemistry, particularly for the incorporation of a piperidine scaffold in peptide and peptidomimetic structures. Its utility is intrinsically linked to the properties of the Fmoc protecting group, which allows for its seamless integration into established solid-phase peptide synthesis workflows. While specific physicochemical data for the free base is sparse, the well-documented chemistry of the Fmoc group and piperidine provides a solid foundation for its application in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(Aminomethyl)piperidine | 23099-21-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
